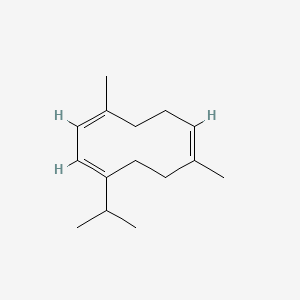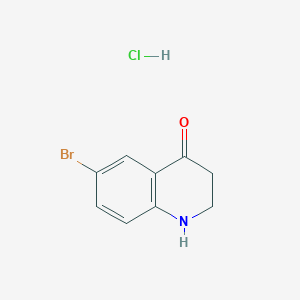
6-Bromo-2,3-dihydroquinolin-4(1H)-one hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2,3-dihydroquinolin-4(1H)-one hydrochloride is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-dihydroquinolin-4(1H)-one hydrochloride typically involves the bromination of 2,3-dihydroquinolin-4(1H)-one. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of 6-Bromo-2,3-dihydroquinolin-4(1H)-one hydrochloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2,3-dihydroquinolin-4(1H)-one hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in medicinal chemistry and other applications.
Aplicaciones Científicas De Investigación
6-Bromo-2,3-dihydroquinolin-4(1H)-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2,3-dihydroquinolin-4(1H)-one hydrochloride involves its interaction with specific molecular targets. The bromine atom and the quinoline ring structure play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of various biochemical pathways. These interactions can result in antimicrobial, anticancer, and other therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydroquinolin-4(1H)-one: The non-brominated version of the compound.
6-Chloro-2,3-dihydroquinolin-4(1H)-one: A similar compound with a chlorine atom instead of bromine.
6-Fluoro-2,3-dihydroquinolin-4(1H)-one: A fluorinated analogue.
Uniqueness
6-Bromo-2,3-dihydroquinolin-4(1H)-one hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various interactions, making the compound a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
Propiedades
Fórmula molecular |
C9H9BrClNO |
|---|---|
Peso molecular |
262.53 g/mol |
Nombre IUPAC |
6-bromo-2,3-dihydro-1H-quinolin-4-one;hydrochloride |
InChI |
InChI=1S/C9H8BrNO.ClH/c10-6-1-2-8-7(5-6)9(12)3-4-11-8;/h1-2,5,11H,3-4H2;1H |
Clave InChI |
ZOZAEVKQVRCWKI-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=C(C1=O)C=C(C=C2)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


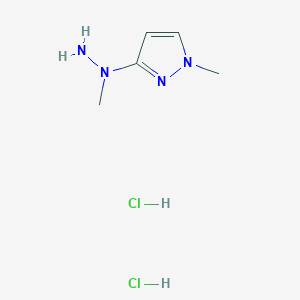
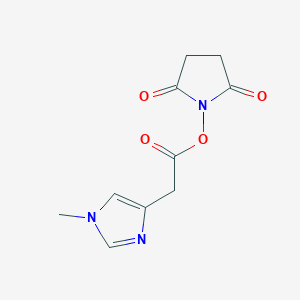
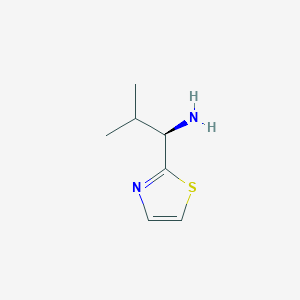

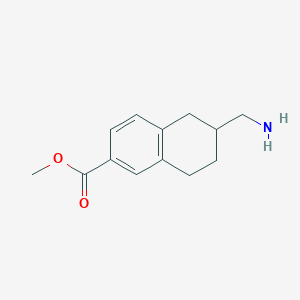
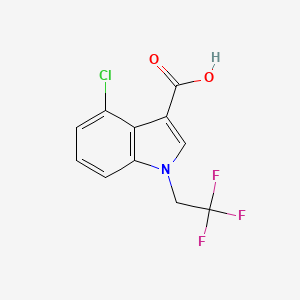

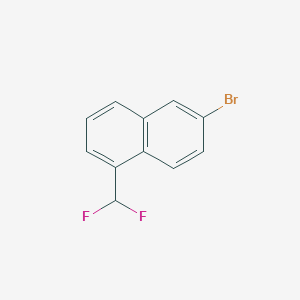
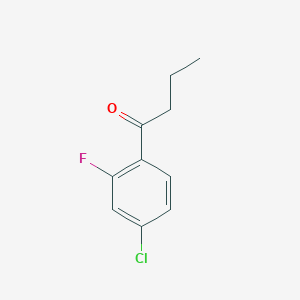
![4H-Pyrazolo[1,5-a]indol-4-one](/img/structure/B13032119.png)

![Tert-butyl 3-amino-5H,6H,7H-pyrrolo[3,4-B]pyridine-6-carboxylate](/img/structure/B13032123.png)
